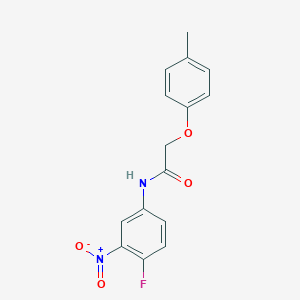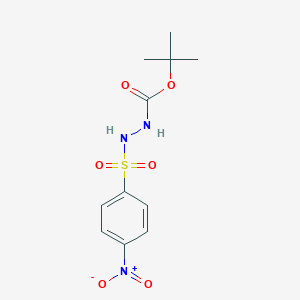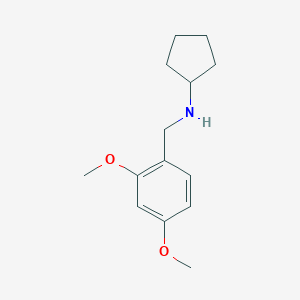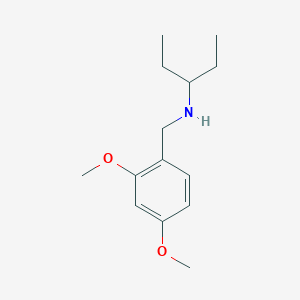![molecular formula C19H21N3O4 B187409 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone CAS No. 5730-60-9](/img/structure/B187409.png)
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone, also known as MNPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain. 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone binds to the dopamine D4 receptor and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine signaling can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects, particularly on the dopamine system. It has been shown to increase locomotor activity in rats, which is indicative of increased dopamine signaling. 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rats. Additionally, 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has been shown to have an antidepressant effect in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone in lab experiments is its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is its potential toxicity, which can limit its use in certain experiments. Additionally, 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone could be used as a tool for studying the role of dopamine signaling in addiction and other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone and its potential effects on other neurotransmitter systems in the brain.
Métodos De Síntesis
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone as a white solid with a high yield.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in a variety of neurological processes such as reward, motivation, and addiction. 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has also been shown to have an inhibitory effect on the reuptake of dopamine, which can lead to increased levels of dopamine in the brain.
Propiedades
Número CAS |
5730-60-9 |
|---|---|
Nombre del producto |
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Fórmula molecular |
C19H21N3O4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O4/c1-26-18-5-3-2-4-15(18)14-19(23)21-12-10-20(11-13-21)16-6-8-17(9-7-16)22(24)25/h2-9H,10-14H2,1H3 |
Clave InChI |
ZURWWOYAHFHQRR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)

![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)


![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)